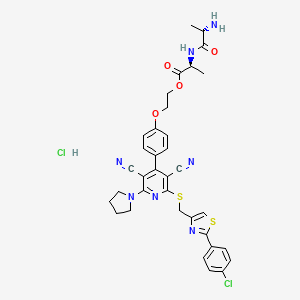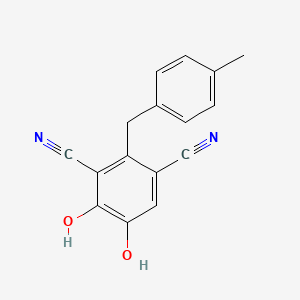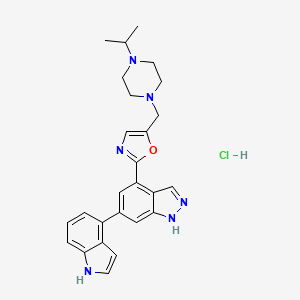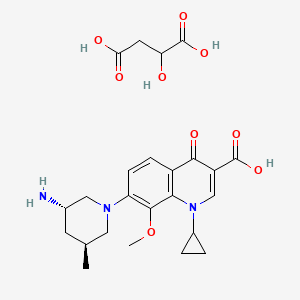
NITD008
概要
説明
NITD008は、ヌクレオシドアナログの一種であるアデノシンアナログとして分類される抗ウイルス化合物です。 デング熱ウイルス、西ナイルウイルス、黄熱病ウイルス、パワサンウイルス、C型肝炎ウイルス、キャサヌール森林病ウイルス、オムスク出血熱ウイルス、ジカウイルスなどの多くの関連ウイルスに対して、幅広い抗ウイルス活性を示し、フラビウイルス感染症の潜在的な治療法として開発されました . this compoundは、前臨床動物試験でヒト試験に適さないほど毒性が高いため、現在も使用されていますが、新たなウイルス性疾患の治療法を開発するための研究に使用されています .
作用機序
生化学分析
Biochemical Properties
NITD008 interacts with the RNA-dependent RNA polymerase (RdRp) of flaviviruses . It functions as a chain terminator during viral RNA synthesis . The compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Cellular Effects
This compound has been shown to have potent in vitro and in vivo antiviral activity against various viruses . It can effectively inhibit the historical and contemporary strains of these viruses in cultures . This compound also influences cell function by inhibiting viral genome RNA replication .
Molecular Mechanism
The molecular mechanism of this compound involves direct inhibition of the RNA-dependent RNA polymerase activity of flaviviruses . This indicates that this compound functions as a chain terminator during viral RNA synthesis .
Temporal Effects in Laboratory Settings
This compound has shown to have potent inhibitory effects over time in laboratory settings
Dosage Effects in Animal Models
In animal models, this compound has shown to have good in vivo pharmacokinetic properties . Treatment of DENV-infected mice with this compound suppressed peak viremia, reduced cytokine elevation, and completely prevented the infected mice from death . It was found to be too toxic in pre-clinical animal testing for human trials .
Transport and Distribution
This compound is orally bioavailable and has good pharmacokinetic properties . Following intravenous injection, this compound has a high volume of distribution and a low systemic clearance, resulting in a long elimination half-life .
準備方法
反応条件は一般的に、エチニル基を導入するために、銅触媒によるアジド-アルキン付加環化 (CuAAC) を用います
化学反応解析
NITD008は、以下を含むいくつかの種類の化学反応を受けます。
置換反応: エチニル基は、さまざまな求核剤との置換反応に関与できます。
付加環化反応: This compound中のアルキン基は、アジド含有分子との銅触媒によるアジド-アルキン付加環化 (CuAAC) を受けることができます.
酸化および還元反応: リボース部分のヒドロキシル基は、適切な条件下で酸化または還元することができます。
これらの反応で用いられる一般的な試薬および条件には、付加環化反応用の銅触媒、ヒドロキシル基修飾用のさまざまな酸化剤または還元剤が含まれます。これらの反応から生成される主な生成物は、使用した試薬および条件によって異なります。
科学研究への応用
This compoundには、以下を含むいくつかの科学研究への応用があります。
化学反応の分析
NITD008 undergoes several types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in substitution reactions with various nucleophiles.
Cycloaddition Reactions: The alkyne group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules.
Oxidation and Reduction Reactions: The hydroxyl groups in the ribose moiety can be oxidized or reduced under appropriate conditions.
Common reagents and conditions used in these reactions include copper catalysts for cycloaddition reactions and various oxidizing or reducing agents for hydroxyl group modifications. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
NITD008 has several scientific research applications, including:
Antiviral Research: This compound is used as a reference inhibitor in studies aimed at discovering new antiviral drugs. .
Biological Studies: This compound is used to study the mechanisms of viral replication and the role of RNA-dependent RNA polymerase in flavivirus infections.
Drug Development: Researchers use this compound to screen for potential antiviral compounds and to understand the structure-activity relationships of nucleoside analogs.
類似化合物との比較
NITD008は、以下のような他のアデノシンアナログと似ています。
ファビピラビル: いくつかの国でCOVID-19の治療に承認されています.
MK-608: 類似の構造を持つ薬剤です.
レムデシビル: FDA承認の抗ウイルス薬で、構造が似ています.
リバビリン: 奇形発生の可能性がある副作用を持つ別の抗ウイルス薬です.
これらの化合物と比較して、this compoundは、幅広いフラビウイルスを強力に阻害するという点でユニークですが、毒性のために臨床現場での使用は制限されています .
特性
IUPAC Name |
(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-2-13(20)9(19)8(5-18)21-12(13)17-4-3-7-10(14)15-6-16-11(7)17/h1,3-4,6,8-9,12,18-20H,5H2,(H2,14,15,16)/t8-,9-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRAIOQPSBRMOV-NRMKKVEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701159354 | |
| Record name | 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701159354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044589-82-3 | |
| Record name | 7-(2-C-Ethynyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044589-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NITD-008 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044589823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701159354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITD-008 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKI7T3WQ2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: NITD008 functions as a nucleoside analogue, specifically an adenosine analogue. It is metabolized within infected cells to its active triphosphate form. This active form directly targets the RNA-dependent RNA polymerase (RdRp) of various viruses, including dengue virus, Zika virus, and enterovirus 71. [, , ] By acting as a chain terminator during viral RNA synthesis, this compound effectively inhibits viral replication. []
ANone: In various in vivo models, this compound has demonstrated the ability to:
- Reduce peak viremia: Significantly lowering the amount of virus circulating in the bloodstream. []
- Decrease cytokine elevation: Attenuating the excessive immune response often associated with severe viral infections. []
- Improve survival rates: Demonstrating a protective effect against mortality in animal models of dengue and Zika virus infections. [, ]
ANone: this compound is a nucleoside analogue with the following chemical name: (2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol. Unfortunately, specific data regarding its molecular formula, weight, and spectroscopic properties are not available in the provided research papers.
ANone: While the provided research doesn't delve into specific SAR studies, it does highlight the importance of the nucleoside scaffold for the antiviral activity of this compound. Modifications to this core structure could potentially impact its interaction with viral RdRp and alter its potency. Further research is needed to explore specific structure-activity relationships.
A: Yes, resistance to this compound has been observed in vitro. Studies on enterovirus 71 have identified mutations in the viral 3A and 3D polymerase regions that confer resistance. Interestingly, a combination of both 3A and 3D mutations leads to higher resistance levels, suggesting a collaborative role for these proteins in viral replication and resistance development. []
A: Research indicates that this compound exhibits favorable pharmacokinetic properties: * Bioavailability: It is orally bioavailable. []* Metabolism: Dengue virus infection can trigger cytokine production in PBMCs, reducing the efficiency of conversion of the prodrug to its active triphosphate form. []
ANone: Yes, this compound has demonstrated promising efficacy in preclinical studies:
- Dengue virus: In mouse models, it suppressed peak viremia, reduced cytokine elevation, and improved survival rates. [, ]
- Zika virus: It effectively reduced viremia and prevented mortality in A129 mice. []
- Enterovirus 71: Oral administration reduced viral loads in various organs, prevented clinical symptoms, and improved survival. []
- West Nile virus: Showed efficacy in combination with histone deacetylase inhibitor vorinostat in ameliorating infection. []
ANone: this compound has shown potent in vitro activity against a broad range of viruses:
- Dengue virus: Effective against all four serotypes. [, ]
- Zika virus: Inhibits both historical and contemporary strains. [, , , ]
- Enterovirus 71: Demonstrated potent inhibition. [, ]
- Feline calicivirus: Showed activity against virulent systemic disease strains. []
- Norovirus: Inhibited murine norovirus and human norovirus replicons. []
- West Nile virus: Demonstrated potent inhibition. [, ]
- Yellow fever virus: Showed inhibitory activity. []
- Powassan virus: Exhibited inhibitory activity. []
- Hepatitis C virus: Demonstrated some suppressive activity. [, ]
- Hepatitis E virus: Showed potent inhibition, with synergistic effects in combination with GPC-N114. [, ]
- Ophidian serpentoviruses: Exhibited potent antiviral activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)
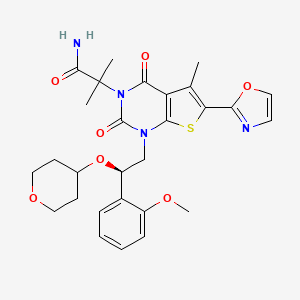
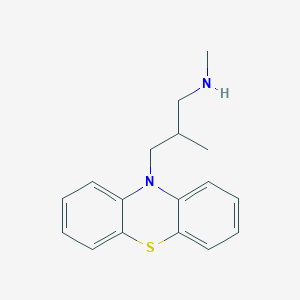
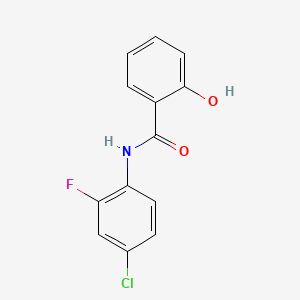
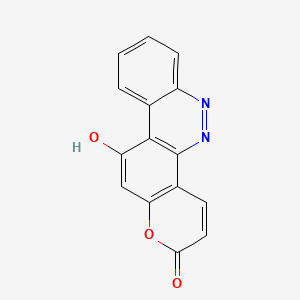
![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)
